BI-Dime

Catalog No.
S2858509
CAS No.
1373432-09-7
M.F
C19H23O3P
M. Wt
330.364
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BI-Dime

CAS Number

1373432-09-7

Product Name

BI-Dime

IUPAC Name

(3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole

Molecular Formula

C19H23O3P

Molecular Weight

330.364

InChI

InChI=1S/C19H23O3P/c1-19(2,3)23-12-22-16-11-6-8-13(18(16)23)17-14(20-4)9-7-10-15(17)21-5/h6-11H,12H2,1-5H3/t23-/m1/s1

InChI Key

BWPDUHMFZCEKIP-HSZRJFAPSA-N

SMILES

CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC

Solubility

not available

Enzyme Inhibitor:

One of the primary applications of BI-Dime is as an inhibitor of certain enzymes. Enzymes are biological catalysts that accelerate chemical reactions in cells. BI-Dime can specifically bind to the active site of certain enzymes, preventing them from binding to their substrates and hindering their activity. This makes it a valuable tool for studying enzyme function and exploring potential drug targets in various diseases .

Cell Cycle Research:

BI-Dime plays a role in cell cycle research by affecting the microtubule network, which is essential for cell division. It can disrupt the assembly and disassembly of microtubules, leading to cell cycle arrest and preventing uncontrolled cell proliferation. This property makes it useful for studying cell cycle regulation and exploring potential cancer therapies .

Protein-Protein Interaction Studies:

BI-Dime can be used to identify and characterize protein-protein interactions. This is because it can induce the cross-linking of proteins that are in close proximity, allowing researchers to identify proteins that interact with each other. This technique is valuable for understanding cellular processes and developing new drugs that target specific protein-protein interactions .

Other Applications:

In addition to the above, BI-Dime has various other applications in scientific research, including:

  • Studying neurodegenerative diseases: BI-Dime can be used to induce the formation of tau aggregates, which are a hallmark of Alzheimer's disease and other neurodegenerative disorders .
  • Investigating apoptosis: BI-Dime can induce programmed cell death, also known as apoptosis, which is a crucial process for maintaining cellular homeostasis. This makes it useful for studying cell death pathways and developing therapies for diseases associated with impaired apoptosis .

  • Suzuki-Miyaura Cross-Coupling Reactions: BI-Dime enhances the efficiency of these reactions by allowing the coupling of sterically hindered arylboronic acids with aryl halides. The ligand stabilizes the palladium catalyst and facilitates the transmetallation step .
  • Buchwald-Hartwig Amination: It is also effective in amination reactions, where it aids in the formation of carbon-nitrogen bonds under mild conditions .
  • Asymmetric Hydroboration: BI-Dime can be employed with rhodium catalysts for asymmetric hydroboration processes, demonstrating its versatility across different catalytic systems .

The synthesis of BI-Dime typically involves the following steps:

  • Formation of the Phosphole Ring: The initial step involves the preparation of the phosphole precursor through the reaction of appropriate phosphorous compounds with substituted aromatic rings.
  • Substituent Introduction: tert-butyl and dimethoxy groups are introduced to enhance steric hindrance and solubility.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for catalytic applications .

BI-Dime has several applications within organic synthesis:

  • Catalysis: It serves as a crucial ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of biaryl compounds that are significant in pharmaceuticals and materials science.
  • Natural Product Synthesis: Its ability to enable complex transformations makes it valuable for synthesizing natural products and other complex organic molecules .
  • Flow Chemistry: Recent advancements have shown that BI-Dime can be integrated into flow chemistry processes, enhancing reaction efficiency and reproducibility .

Studies on BI-Dime have focused on its interactions with various metals, particularly palladium. The ligand forms stable complexes that enhance catalytic activity in cross-coupling reactions. Research indicates that BI-Dime can accelerate the dissociation of inactive palladium species, leading to more active monomeric forms during reactions . Interaction studies also explore its compatibility with different bases and solvents, which can influence reaction outcomes.

Several compounds share structural or functional similarities with BI-Dime. Here are notable examples:

Compound NameStructure TypeUnique Features
(S)-AntPhosChiral phosphorus ligandKnown for high enantioselectivity in asymmetric synthesis .
Buchwald's S-PhosBulky phosphorus ligandOffers flexibility with various metal catalysts but less sterically hindered than BI-Dime .
XPhosBidentate phosphorus ligandProvides strong metal binding but lacks the unique steric properties of BI-Dime .
DPEphosBidentate phosphorus ligandEffective for various cross-coupling reactions but less specialized for sterically hindered substrates compared to BI-Dime .

Uniqueness of BI-Dime

BI-Dime stands out due to its conformational rigidity and enhanced steric hindrance, which allows it to effectively facilitate reactions involving sterically demanding substrates. This makes it particularly valuable for synthesizing complex biaryl structures that are challenging to produce using other ligands.

XLogP3

3.9

Dates

Modify: 2023-08-17
Qin et al. Atropselective syntheses of (-) and (+) rugulotrosin A utilizing point-to-axial chirality transfer. Nature Chemistry, doi: 10.1038/nchem.2173, published online 2 February 2015 http://www.nature.com/nchem

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